BenchChemオンラインストアへようこそ!

2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile

Dopamine D1 receptor Allosteric modulation GPCR pharmacology

2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile (CID 891940; CAS 613651-67-5) is a synthetic small molecule belonging to the 1,3-oxazole-4-carbonitrile class, with a molecular formula of C12H10ClN3O and a molecular weight of 247.68 g/mol. This compound was identified as a screening hit by the Vanderbilt Screening Center for GPCRs, where it demonstrated activity as an allosteric modulator of the D1B dopamine receptor (DRD5) in a dose-dependent counterscreen assay (PubChem AID.

Molecular Formula C12H10ClN3O
Molecular Weight 247.68 g/mol
Cat. No. B5750811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile
Molecular FormulaC12H10ClN3O
Molecular Weight247.68 g/mol
Structural Identifiers
SMILESCN(C)C1=C(N=C(O1)C2=CC=CC=C2Cl)C#N
InChIInChI=1S/C12H10ClN3O/c1-16(2)12-10(7-14)15-11(17-12)8-5-3-4-6-9(8)13/h3-6H,1-2H3
InChIKeyHFRAYEALNRDZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile: Key Identity & Procurement Baseline


2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile (CID 891940; CAS 613651-67-5) is a synthetic small molecule belonging to the 1,3-oxazole-4-carbonitrile class, with a molecular formula of C12H10ClN3O and a molecular weight of 247.68 g/mol [1]. This compound was identified as a screening hit by the Vanderbilt Screening Center for GPCRs, where it demonstrated activity as an allosteric modulator of the D1B dopamine receptor (DRD5) in a dose-dependent counterscreen assay (PubChem AID 857) [2]. Its structure features an ortho-chlorophenyl substituent at the oxazole 2-position and a dimethylamino group at the 5-position, a scaffold that distinguishes it from para-substituted and N-benzylamino analogs within the same screening library. The compound is primarily utilized as a pharmacological tool compound for probing D1 dopamine receptor allosteric modulation mechanisms.

Why 2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile Cannot Be Simply Substituted by In-Class Analogs


Within the 1,3-oxazole-4-carbonitrile chemotype, subtle structural modifications produce dramatic shifts in D1 dopamine receptor allosteric modulator potency. The ortho-chlorophenyl substituent at the 2-position combined with the dimethylamino group at the 5-position yields an EC50 of 0.00186 nM at D1B, measured in the standardized Vanderbilt allosteric modulator counterscreen (PubChem AID 857) [1]. Replacing the 5-dimethylamino group with a benzylamino moiety while switching the 2-aryl to 4-fluorophenyl (BDBM48978) produces an EC50 of 0.00105 nM, a 1.8-fold potency shift in the same assay [2]. Conversely, retaining the oxazole-4-carbonitrile core but altering the 2-aryl to thiophene and the 5-amino to a tetrahydrofurfurylamino group (BDBM49080) yields an EC50 of 0.0145 nM at the closely related D1A receptor (AID 858), representing a 7.8-fold potency drop relative to the target compound [3]. These data demonstrate that potency is exquisitely sensitive to both the 2-aryl substitution pattern and the 5-amino substituent identity, making direct functional substitution of the target compound by generic oxazole-4-carbonitrile analogs unjustifiable without re-characterization.

2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile: Quantitative Differentiation Evidence Guide


D1B Allosteric Modulator Potency: Head-to-Head Comparison Within PubChem AID 857 Screening Panel

In the identical PubChem AID 857 counterscreen conducted by the Vanderbilt Screening Center (Assay Provider: Val Watts, Purdue University), 2-(2-chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile (BDBM43357) exhibited an EC50 of 0.00186 nM at the human D1B dopamine receptor [1]. Within the same assay, the structurally related oxazole-4-carbonitrile BDBM48978 (2-(4-fluorophenyl)-5-[(phenylmethyl)amino]-1,3-oxazole-4-carbonitrile) showed an EC50 of 0.00105 nM [2]. This represents a 1.77-fold potency difference between two oxazole-4-carbonitrile analogs differentiated solely by 2-aryl substitution (ortho-Cl-phenyl vs. para-F-phenyl) and 5-amino group identity (dimethylamino vs. benzylamino). Critically, the target compound is the only ortho-chlorophenyl-substituted analog with a dimethylamino group at the 5-position among the high-potency hits in this screen, occupying a distinct chemical space that may offer synthetic tractability advantages compared to the benzylamino-substituted comparator.

Dopamine D1 receptor Allosteric modulation GPCR pharmacology High-throughput screening

Potency Differentiation Against Broader Chemotype Panel in PubChem AID 857

When benchmarked against the wider panel of compounds tested in PubChem AID 857, 2-(2-chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile (EC50 = 0.00186 nM) demonstrates substantially higher potency than most active chemotypes. The thiazolo-triazole hybrid BDBM48909 (2-[5-(4-Fluoro-phenyl)-thiazolo[2,3-c][1,2,4]triaz...]) exhibited an EC50 of 0.00680 nM, making the target compound 3.66-fold more potent [1]. The pyrimidine derivative BDBM48921 (4-butoxy-6-methyl-N-(phenylmethyl)-2-pyrimidinamine) recorded an EC50 of 0.0160 nM, an 8.6-fold lower potency than the target compound [2]. Across all compounds with quantifiable EC50 values in AID 857, the target compound ranks within the top tier of potency, surpassed only by a single oxazole-4-carbonitrile analog (BDBM48978, EC50 = 0.00105 nM) and essentially matched by one quinoline derivative (BDBM48908, EC50 = 0.00174 nM). This positions the ortho-chlorophenyl-dimethylamino oxazole scaffold as one of the most potent chemotypes identified in this D1 allosteric modulator screen.

Allosteric modulator D1B receptor Potency ranking Screening hit triage

D1B vs. D1A Selectivity Profile Compared to Structurally Related Oxazole-4-carbonitrile

The target compound was identified through PubChem AID 857, a counterscreen specific for the D1B (DRD5) dopamine receptor subtype [1]. A structurally related oxazole-4-carbonitrile, BDBM49080 (5-(tetrahydrofurfurylamino)-2-(2-thienyl)oxazole-4-carbonitrile), was profiled in the parallel D1A receptor screen (PubChem AID 858) and showed an EC50 of 0.0145 nM [2]. While cross-assay comparisons require caution due to potential differences in receptor construct and assay conditions, the nominal 7.8-fold difference between the target compound's D1B potency (0.00186 nM) and the thienyl analog's D1A potency (0.0145 nM) suggests that the 2-(2-chlorophenyl)-5-(dimethylamino) substitution pattern may confer a D1B-preferring profile relative to the thienyl-tetrahydrofurfurylamino chemotype. Notably, the D1B counterscreen was specifically designed to identify compounds with selectivity over the D1A subtype, as the assay grant title ('Allosteric Modulators of D1 Receptors') and the counterscreen designation indicate that compounds active in AID 857 had passed a prior D1A screening filter [3].

Dopamine receptor subtype selectivity D1A vs D1B Allosteric modulator profiling GPCR subtype pharmacology

Physicochemical Differentiation: Drug-Likeness Parameters vs. Structural Analogs

2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile possesses physicochemical properties that distinguish it from bulkier oxazole-4-carbonitrile analogs. Its computed parameters include an XLogP3 of 3.1, zero hydrogen bond donors, 4 hydrogen bond acceptors, a topological polar surface area (TPSA) of 53.1 Ų, and only 2 rotatable bonds [1]. The TPSA value of 53.1 Ų falls well below the 90 Ų threshold commonly associated with favorable CNS penetration, while the XLogP of 3.1 sits within the optimal 1–4 range for blood-brain barrier permeability. In contrast, the more potent but structurally more complex comparator BDBM48978 (2-(4-fluorophenyl)-5-[(phenylmethyl)amino]-1,3-oxazole-4-carbonitrile) contains a benzylamino group that increases molecular weight, rotatable bond count, and synthetic complexity, while its 4-fluorophenyl group lacks the halogen-bonding potential of the ortho-chlorine [2]. The combination of low molecular weight (247.68 Da), favorable lipophilicity, and absence of hydrogen bond donors makes the target compound an attractive starting scaffold for CNS-targeted lead optimization programs where maintaining ligand efficiency while probing the ortho-chloro substitution vector is prioritized.

Drug-likeness CNS penetration Physicochemical properties Lead optimization

Ortho-Chloro Substitution: Conformational and Synthetic Vector Differentiation

The ortho-chlorophenyl group at the 2-position of the oxazole ring represents a key structural differentiation point from para-substituted analogs. The ortho-chloro substituent introduces steric hindrance that restricts rotation around the aryl-oxazole bond, potentially stabilizing a specific bioactive conformation at the D1B allosteric site [1]. In contrast, the para-fluoro analog BDBM48978 (EC50 0.00105 nM) and the des-chloro analog 5-(dimethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile (ChEBI 123387) lack this conformational constraint [2]. From a synthetic chemistry perspective, the ortho-chlorophenyl oxazole scaffold is synthetically accessible via cyclization of 2-chlorobenzamide derivatives with appropriate alpha-halo-carbonyl precursors, as described in oxazole synthetic methodology literature. The dimethylamino group at the 5-position is introduced via nucleophilic displacement or direct amination, providing a synthetic handle that is sterically less demanding than the benzylamino group found in BDBM48978, potentially enabling more efficient parallel synthesis and library generation for SAR exploration.

Ortho-substitution effect Conformational restriction Halogen bonding Synthetic accessibility

2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile: Recommended Application Scenarios Based on Differential Evidence


D1B Dopamine Receptor Allosteric Modulator Tool Compound for CNS Pharmacology Studies

Based on its EC50 of 0.00186 nM in the PubChem AID 857 D1B allosteric modulator counterscreen [1], the target compound serves as a potent pharmacological tool for dissecting D1B (DRD5)-specific signaling pathways. Its origin from a D1B-selective counterscreen, combined with a TPSA of 53.1 Ų and XLogP of 3.1 [2], supports its use in cellular assays requiring CNS-relevant physicochemical properties. Researchers investigating D1B-mediated cAMP modulation or D1B/D1A selectivity should prioritize this compound over the thienyl-tetrahydrofurfuryl analog BDBM49080, which showed 7.8-fold weaker potency at D1A in the parallel AID 858 assay [3].

Starting Scaffold for CNS-Penetrant D1 Positive Allosteric Modulator (PAM) Lead Optimization

The combination of high D1B potency (EC50 0.00186 nM) [1], low molecular weight (247.68 Da), zero hydrogen bond donors, and TPSA of 53.1 Ų (well below the 90 Ų CNS threshold) makes this compound an attractive lead-like starting point for medicinal chemistry optimization [2]. Unlike the more potent but bulkier benzylamino analog BDBM48978 (EC50 0.00105 nM), the target compound's dimethylamino group preserves synthetic tractability for parallel analog synthesis, while the ortho-chlorophenyl group provides a halogen-mediated conformational constraint not available with para-fluoro or des-chloro analogs [3]. Optimization campaigns targeting improved D1B selectivity or reduced off-target activity should use this scaffold as the baseline comparator.

Reference Standard for Oxazole-4-carbonitrile Hit Validation and Orthogonal Assay Confirmation

As one of the most potent oxazole-4-carbonitrile hits from the Vanderbilt D1 allosteric modulator screening campaign (ranking within the top tier of AID 857 with only one analog showing superior potency), the target compound serves as a validated reference standard for confirming assay reproducibility and for benchmarking newly synthesized oxazole-4-carbonitrile analogs [1]. Its activity was confirmed in a dose-dependent counterscreen format, providing higher confidence than single-concentration primary screening hits. Laboratories establishing D1 allosteric modulator screening cascades should include this compound as a positive control to calibrate inter-assay variability.

Chemical Probe for Investigating Ortho-Chlorophenyl Conformational Effects in GPCR Allosteric Sites

The ortho-chlorophenyl substitution pattern, which is expected to restrict aryl-oxazole bond rotation and introduce halogen-bonding potential, makes this compound a valuable chemical probe for studying conformational effects in D1 receptor allosteric modulation [1]. Structural biology or computational chemistry groups investigating the D1B allosteric binding pocket can use this compound to probe the steric and electronic requirements of the ortho-substituted aryl binding sub-pocket, in contrast to the freely rotating para-fluoro analog BDBM48978 [2]. This application is supported by the compound's clean computed property profile and the availability of structurally characterized analogs for comparative analysis.

Quote Request

Request a Quote for 2-(2-Chlorophenyl)-5-(dimethylamino)oxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.